Enoximone vs. Milrinone: Comparative PDE3 Isoenzyme Inhibition Potency in Human Ventricular Tissue
Enoximone demonstrates moderate selectivity for PDE3 (IC50 = 5.9 µmol/L) over PDE1 (IC50 = 2100 µmol/L) and PDE2 (IC50 = 2900 µmol/L), while milrinone exhibits approximately 5-fold greater potency for PDE3 (IC50 = 1.2 µmol/L) [1]. Both compounds show similar selectivity ratios (PDE1/PDE3 ≈ 350 for enoximone, ≈ 144 for milrinone), but the absolute potency difference is substantial. This study employed DEAE-sepharose chromatography on ventricular preparations from failing human hearts (NYHA IV).
| Evidence Dimension | PDE3 isoenzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5.9 µmol/L |
| Comparator Or Baseline | Milrinone: 1.2 µmol/L |
| Quantified Difference | Milrinone is 4.9-fold more potent than enoximone |
| Conditions | Failing human ventricular tissue, DEAE-sepharose chromatography, NYHA IV |
Why This Matters
This quantitative potency difference directly impacts dosing strategies and indicates that enoximone and milrinone are not interchangeable; procurement must be guided by specific experimental or clinical potency requirements.
- [1] Bethke T, Eschenhagen T, Klimkiewicz A, et al. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts. Arzneimittelforschung. 1992;42(4):437-45. PMID: 1386515. View Source
